[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile
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Overview
Description
2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
The synthesis of 2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile typically involves the condensation reaction between 2,5-dimethylpyrrole and malononitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or sodium alkoxide . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher efficiency and scalability .
Chemical Reactions Analysis
2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution and condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile can be compared with other similar compounds such as:
2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar structural features.
Malononitrile dimer: A compound with similar reactivity and applications in organic synthesis.
Imidazole derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
The uniqueness of 2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile lies in its specific combination of structural features and reactivity, which make it a valuable intermediate in various chemical and biological applications .
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H9N3/c1-7-3-10(8(2)13-7)4-9(5-11)6-12/h3-4,13H,1-2H3 |
InChI Key |
ZODMCUCADFHXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C=C(C#N)C#N |
Origin of Product |
United States |
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